

Spectroscopic Analysis of 2,2,4,4-Tetramethylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,4,4-Tetramethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,2,4,4-tetramethylhexane**, a highly branched aliphatic hydrocarbon. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established spectroscopic principles. These predictions serve as a valuable reference for researchers in various fields, including chemical analysis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted proton (^1H) NMR, carbon-13 (^{13}C) NMR, and mass spectrometry data for **2,2,4,4-tetramethylhexane**.

Table 1: Predicted ^1H NMR Data for 2,2,4,4-Tetramethylhexane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.88	Triplet	3H	-CH ₂ CH ₃
~ 1.25	Singlet	6H	-C(CH ₃) ₂ -CH ₂ -
~ 1.30	Singlet	6H	-C(CH ₃) ₂ -CH ₃
~ 1.45	Quartet	2H	-CH ₂ CH ₃
~ 1.60	Singlet	2H	-C(CH ₃) ₂ -CH ₂ - C(CH ₃) ₂ -

Table 2: Predicted ¹³C NMR Data for 2,2,4,4-Tetramethylhexane

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 8.5	Primary (CH ₃)	-CH ₂ CH ₃
~ 29.5	Primary (CH ₃)	-C(CH ₃) ₂ -CH ₂ -
~ 31.0	Primary (CH ₃)	-C(CH ₃) ₂ -CH ₃
~ 32.0	Quaternary (C)	C(CH ₃) ₂ -CH ₂ -
~ 37.5	Quaternary (C)	C(CH ₃) ₂ -CH ₃
~ 52.0	Secondary (CH ₂)	-CH ₂ CH ₃
~ 56.0	Secondary (CH ₂)	-C(CH ₃) ₂ -CH ₂ -C(CH ₃) ₂ -

Table 3: Predicted Mass Spectrometry Data for 2,2,4,4-Tetramethylhexane

m/z	Relative Intensity	Proposed Fragment
142	Very Low / Absent	$[M]^+$ (Molecular Ion)
127	Low	$[M-CH_3]^+$
113	Moderate	$[M-C_2H_5]^+$
85	High	$[M-C_4H_9]^+$ (loss of a tert-butyl group)
57	Very High (Base Peak)	$[C_4H_9]^+$ (tert-butyl cation)
43	Moderate	$[C_3H_7]^+$
29	Moderate	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain spectroscopic data for a liquid alkane sample like **2,2,4,4-tetramethylhexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2,2,4,4-tetramethylhexane** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$) or benzene-d₆ (C_6D_6), within a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, equipped with a broadband probe is utilized for data acquisition.

1H NMR Acquisition: The probe is tuned and matched to the proton (1H) frequency. A standard one-dimensional proton spectrum is acquired using a single pulse experiment with a pulse angle of 30° or 45°. The spectral width is set to encompass the expected range of proton signals, typically from -1 to 12 ppm. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are commonly employed. To achieve an adequate signal-to-noise ratio, a sufficient number of scans (e.g., 8 to 16) are averaged.

^{13}C NMR Acquisition: For the carbon-13 (^{13}C) spectrum, the probe is tuned to the ^{13}C frequency. A proton-decoupled ^{13}C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width, generally from 0 to 220 ppm, is used. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like **2,2,4,4-tetramethylhexane**, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC introduction allows for the separation of the sample from any potential impurities before it enters the mass spectrometer.

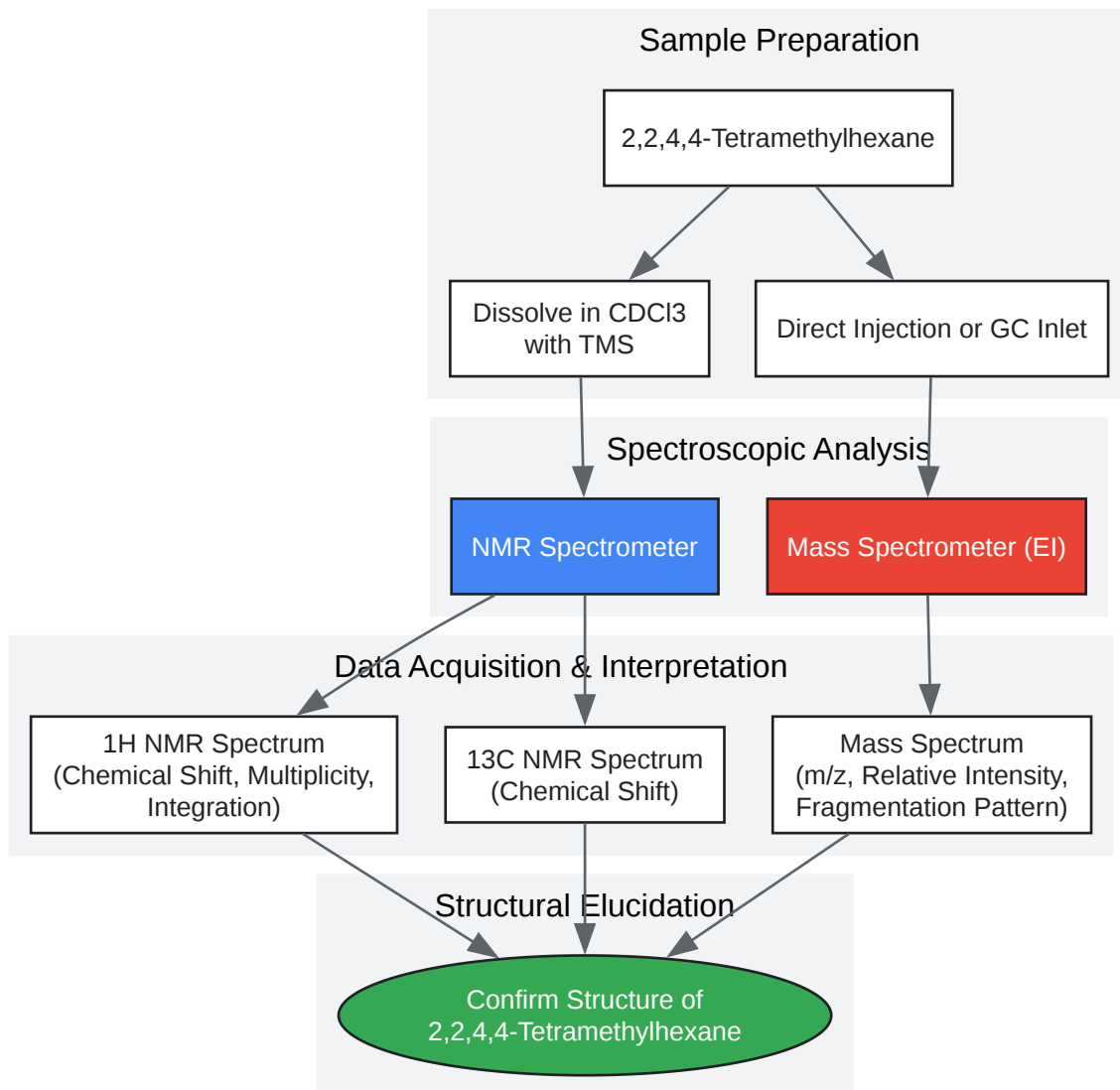
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is standard for the analysis of alkanes.

Data Acquisition: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum. The fragmentation of highly branched alkanes like **2,2,4,4-tetramethylhexane** is often extensive, leading to a very weak or absent molecular ion peak. The fragmentation pattern is primarily dictated by the formation of the most stable carbocations.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,2,4,4-tetramethylhexane**.

Spectroscopic Analysis Workflow for 2,2,4,4-Tetramethylhexane



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Caption: Workflow for spectroscopic analysis.

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